molecular formula C17H16N6O2 B2577668 N-(3-acetamidophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396786-84-7

N-(3-acetamidophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2577668
CAS No.: 1396786-84-7
M. Wt: 336.355
InChI Key: PVVSHUFUDWIDMS-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a high-purity chemical compound supplied for non-clinical research applications. Tetrazole-carboxamide derivatives are of significant interest in medicinal chemistry and drug discovery, frequently explored for their potential as bioactive molecules . These compounds are often investigated as bioisosteres for carboxylic acids, which can improve metabolic stability and alter physicochemical properties . Researchers value this chemotype for developing structure-activity relationships (SAR) in novel therapeutic programs . This product is intended for laboratory research purposes only by trained professionals. It is not for human or veterinary use.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-6-8-15(9-7-11)23-21-16(20-22-23)17(25)19-14-5-3-4-13(10-14)18-12(2)24/h3-10H,1-2H3,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVSHUFUDWIDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of an azide with a nitrile in the presence of a catalyst can form the tetrazole ring.

    Attachment of the Acetamidophenyl Group:

    Introduction of the p-Tolyl Group: The p-tolyl group is then attached to the tetrazole ring, often through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different biological properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Tetrazole derivatives have been extensively studied for their anticancer properties. N-(3-acetamidophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has shown promising results in inhibiting tumor growth. For instance, compounds with similar structures have been linked to the inhibition of c-Met kinases, which are crucial in cancer progression. A derivative demonstrated potent inhibition at low micromolar concentrations and has been evaluated in preclinical trials for various cancers, including non-small cell lung cancer and renal cell carcinoma .

Anticonvulsant Properties:
Research indicates that tetrazole derivatives can exhibit anticonvulsant activity. In studies assessing various compounds, those with tetrazole moieties were found to protect against seizures induced by maximal electroshock and pentetrazol models. The structure-activity relationship suggests that modifications in the tetrazole ring can enhance efficacy .

Synthetic Applications

Versatile Synthetic Intermediates:
The tetrazole ring is a versatile scaffold in organic synthesis. This compound can serve as an intermediate for synthesizing more complex molecules. Its functional groups allow for further derivatization through nucleophilic substitutions or coupling reactions, making it valuable in the development of new pharmaceuticals .

Catalytic Applications:
Tetrazoles have been utilized as catalysts in various organic reactions. The unique electronic properties of the tetrazole ring facilitate reactions such as cycloaddition and radical-mediated processes. The compound's ability to stabilize transition states can enhance reaction yields and selectivity .

Biological Activities

Antimicrobial Properties:
Recent studies have indicated that tetrazole derivatives possess antimicrobial properties against a range of pathogens. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Anti-inflammatory Effects:
The anti-inflammatory properties of tetrazoles have also been explored. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .

Summary of Key Findings

Application AreaFindings
Anticancer Activity Inhibits c-Met kinases; potential for treating various cancers
Anticonvulsant Protects against seizures; structure-activity relationship enhances efficacy
Synthetic Applications Serves as a versatile intermediate; facilitates catalytic reactions
Antimicrobial Effective against multiple pathogens; potential for antibiotic development
Anti-inflammatory Inhibits pro-inflammatory cytokines; therapeutic potential in inflammation

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

N-(3-Acetyl-5-Fluoro-2-Hydroxyphenyl)-2H-Tetrazole-5-Carboxamide (CAS RN: 70977-46-7)
  • Molecular Formula : C₁₀H₈FN₅O₃
  • Molecular Weight : 265.20 g/mol
  • Key Differences :
    • Contains fluoro and hydroxyl groups on the phenyl ring, increasing polarity compared to the acetamidophenyl group in the target compound.
    • Lacks the p-tolyl substituent, reducing lipophilicity.
  • Implications : The hydroxyl group may enhance solubility in aqueous media but reduce membrane permeability relative to the target compound .
(Z)-2-(2,4-Dioxo-5-(2-Oxoindolin-3-ylidene)Thiazolidin-3-yl)-N-(p-Tolyl)Acetamide (12a)
  • Molecular Formula : C₁₉H₁₄N₄O₃S
  • Molecular Weight : 378.40 g/mol
  • Key Differences: Replaces the tetrazole ring with a thiazolidinone core, introducing sulfur and altering electronic properties. Incorporates a quinoline-derived substituent, which may enhance π-π stacking interactions in biological targets.
  • Implications: Thiazolidinones are associated with anticancer and antimicrobial activities, suggesting divergent bioactivity compared to tetrazole-based analogs .
N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a)
  • Molecular Formula : C₉H₈N₄OS₂
  • Molecular Weight : 252.31 g/mol
  • Key Differences :
    • Features a thiadiazole ring with a thioxo group instead of a tetrazole.
    • Simpler phenyl substituent lacking the acetamido group.
  • Implications : The thioxo group may confer stronger hydrogen-bonding capacity, while the thiadiazole ring could improve metabolic stability .

Bioactivity and Pharmacological Potential

Inhibition Activity
  • Thiadiazole-2-carboxamide (3a) : Exhibits 50 µg/mL inhibition activity in unspecified assays, likely linked to its thioxo-thiadiazole scaffold .
Sulfonamide Derivatives (e.g., 2b,c)
  • Key Features : Chloroacyl and trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes like cyclooxygenase (COX).
  • Comparison : The target compound’s p-tolyl group provides moderate lipophilicity, balancing membrane permeability and solubility better than bulkier substituents in sulfonamides .

Biological Activity

N-(3-acetamidophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its unique tetrazole ring structure, which imparts distinct biological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrazole ring , an acetamidophenyl group , and a p-tolyl group . The presence of the tetrazole moiety is known to enhance the compound's solubility and biological activity, making it a valuable scaffold in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been observed to modulate various signaling pathways, which can lead to therapeutic effects in different biological systems.

1. Antioxidant Activity

Research indicates that compounds containing tetrazole rings exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit inflammatory pathways, particularly through the modulation of the NF-κB signaling pathway. This inhibition results in decreased production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

The compound has exhibited neuroprotective effects in vitro, particularly against neurotoxicity induced by amyloid-beta (Aβ) peptides. It has shown promise in improving cognitive function in animal models of Alzheimer's disease by reducing Aβ aggregation and oxidative stress markers.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of NF-κB pathway
NeuroprotectiveReduction of Aβ aggregation and ROS generation

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving scopolamine-induced Alzheimer’s disease models, this compound was administered to evaluate its cognitive-enhancing effects. The results indicated significant improvements in memory retention and learning capabilities compared to control groups, correlating with reduced levels of oxidative stress markers and Aβ aggregation.

Case Study 2: Inhibition of Inflammatory Cytokines

Another study focused on the anti-inflammatory properties of the compound, where it was tested on human cell lines exposed to inflammatory stimuli. The results showed a marked decrease in the secretion of TNF-alpha and IL-6, reinforcing its potential as a therapeutic agent for chronic inflammatory conditions.

Comparison with Similar Compounds

This compound can be compared with other tetrazole derivatives regarding their biological activities:

Compound Activity Unique Features
N-(3-acetamidophenyl)-1-oxo-4-(p-tolyl)Moderate neuroprotectionIsochromene ring present
N-(4-acetamidophenyl)-2H-tetrazole-5-carboxamideStrong anti-inflammatoryDifferent substituent patterns

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-acetamidophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Subsequent functionalization includes coupling the tetrazole core with p-tolyl and 3-acetamidophenyl groups. For optimization:

  • Use statistical experimental design (e.g., response surface methodology) to identify critical parameters (temperature, solvent polarity, catalyst loading) .
  • Monitor intermediates via TLC or HPLC to ensure stepwise completion .
  • Example: Cyclization in DMF with iodine/triethylamine, as reported for analogous carboxamides, achieves >85% purity after recrystallization .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

TechniquePurposeKey Data PointsReferences
1H/13C NMR Confirm molecular structureChemical shifts for acetamido (δ 2.1 ppm, singlet) and tetrazole protons (δ 8.3–8.5 ppm) .
HPLC Assess purityRetention time matching reference standard; ≥95% purity threshold .
Mass Spectrometry Verify molecular weight[M+H]+ peak at m/z 378.4 (calculated) .

Q. How can researchers preliminarily evaluate the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. For antimicrobial activity, follow CLSI guidelines with MIC determination .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to calculate IC50/EC50 values. Reproducibility requires triplicate runs with positive/negative controls .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the tetrazole-carboxamide scaffold in catalytic reactions?

  • Methodological Answer :

  • The tetrazole ring acts as a bioisostere for carboxylic acids, influencing hydrogen bonding and π-π stacking. Mechanistic studies using DFT calculations reveal electron-deficient regions at the tetrazole N2 position, making it susceptible to nucleophilic attack .
  • Spectroscopic monitoring (e.g., in situ IR) of reaction intermediates can identify rate-limiting steps .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., GSK-3β). Prioritize derivatives with lower binding energies (<-8 kcal/mol) .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on p-tolyl) with activity data to derive predictive equations .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Standardize protocols : Ensure consistent assay conditions (pH, temperature, solvent DMSO ≤0.1%) .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .
  • Orthogonal validation : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

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